molecular formula C6H13O4P B14589785 (1-Hydroxycyclohexyl)phosphonic acid CAS No. 61470-39-1

(1-Hydroxycyclohexyl)phosphonic acid

Cat. No.: B14589785
CAS No.: 61470-39-1
M. Wt: 180.14 g/mol
InChI Key: BBRFVGAGYZHCJI-UHFFFAOYSA-N
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Description

(1-Hydroxycyclohexyl)phosphonic acid is an organophosphorus compound characterized by a cyclohexyl ring bonded to a phosphonic acid group through a hydroxy substituent This compound is notable for its unique structural features, which include a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Hydroxycyclohexyl)phosphonic acid typically involves the reaction of cyclohexanone with phosphorous acid under controlled conditions. One common method is the Kabachnik–Fields reaction, where cyclohexanone reacts with phosphorous acid and formaldehyde to form the desired product. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The McKenna procedure, which involves the use of bromotrimethylsilane followed by methanolysis, is often employed for the dealkylation of dialkyl phosphonates to produce phosphonic acids . This method is favored for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (1-Hydroxycyclohexyl)phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Acyl chlorides and other electrophiles are employed under mild to moderate conditions.

Major Products Formed:

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine oxides.

    Substitution: Various substituted phosphonic acids.

Scientific Research Applications

(1-Hydroxycyclohexyl)phosphonic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1-Hydroxycyclohexyl)phosphonic acid involves its interaction with molecular targets through its phosphonic acid group. This group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. For example, it can inhibit metalloproteases by binding to the active site and blocking substrate access . Additionally, its ability to chelate metal ions makes it effective in altering fungal metabolism and growth .

Comparison with Similar Compounds

    (1-Hydroxyethane-1,1-diphosphonic acid): Known for its use in bone resorption disorders.

    (1-Hydroxy-2-(phosphonomethyl)cyclohexane): Similar structure but with a different substitution pattern.

Uniqueness: (1-Hydroxycyclohexyl)phosphonic acid is unique due to its specific cyclohexyl ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it particularly effective in applications requiring specific molecular interactions, such as enzyme inhibition and metal ion coordination .

Properties

CAS No.

61470-39-1

Molecular Formula

C6H13O4P

Molecular Weight

180.14 g/mol

IUPAC Name

(1-hydroxycyclohexyl)phosphonic acid

InChI

InChI=1S/C6H13O4P/c7-6(11(8,9)10)4-2-1-3-5-6/h7H,1-5H2,(H2,8,9,10)

InChI Key

BBRFVGAGYZHCJI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(O)P(=O)(O)O

Origin of Product

United States

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